![molecular formula C9H7FO2 B1288752 3-Fluorochroman-4-one CAS No. 507477-14-7](/img/structure/B1288752.png)
3-Fluorochroman-4-one
Overview
Description
3-Fluorochroman-4-one , also known by its chemical formula C~9~H~7~FO~2~ , is a heterocyclic compound. Structurally, it is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B), which makes it closely related to chromane, chromene, chromone, and chromenone. Notably, the absence of a C2-C3 double bond in the chroman-4-one skeleton distinguishes it from chromone and contributes to its diverse biological activities .
Molecular Structure Analysis
The molecular formula of 3-Fluorochroman-4-one is C~9~H~7~FO~2~ , with an average mass of 166.149 Da . Its monoisotopic mass is approximately 166.043015 Da .
Scientific Research Applications
Anticancer Activity
3-Fluorochroman-4-one: derivatives have been studied for their potential anticancer properties. The compound’s ability to interfere with cancer cell proliferation makes it a candidate for the development of new chemotherapeutic agents. Research has shown that certain chromanone derivatives can act as inhibitors of tumor necrosis factor-α (TNF-α), which plays a role in cancer progression .
Antidiabetic Effects
The chromanone scaffold, to which 3-Fluorochroman-4-one belongs, has been associated with antidiabetic activity. This is particularly significant in the design of drugs that can modulate insulin release or mimic insulin’s effects on glucose uptake .
Antioxidant Properties
Chromanones are known to exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress3-Fluorochroman-4-one could be utilized in scientific studies aimed at understanding oxidative stress-related diseases and developing treatments for them .
Antimicrobial and Antifungal Applications
Research has indicated that chromanone compounds have antimicrobial and antifungal activities. This makes 3-Fluorochroman-4-one a valuable compound for the development of new antibiotics and antifungal medications, addressing the growing concern of drug-resistant pathogens .
Anti-Parasitic Activity
3-Fluorochroman-4-one: derivatives have been evaluated against parasitic enzymes and parasites such as Trypanosoma brucei and Leishmania infantum. These studies are crucial for discovering new treatments for parasitic diseases, which are a major health concern in many parts of the world .
Neuroprotective Potential
The neuroprotective potential of chromanone derivatives is another area of interest3-Fluorochroman-4-one could be used in research focused on neurodegenerative diseases, exploring its capacity to protect neurons from damage or death .
Anti-Inflammatory and Analgesic Uses
Due to its structural properties, 3-Fluorochroman-4-one may serve as a lead compound in the development of anti-inflammatory and analgesic drugs. Its efficacy in reducing inflammation and pain can be explored through various pharmacological studies .
Cardiovascular Research
Chromanone derivatives have shown promise in cardiovascular research, particularly in the development of anticoagulant drugs3-Fluorochroman-4-one could be instrumental in studying blood clotting processes and creating treatments for thrombotic disorders .
Mechanism of Action
Target of Action
3-Fluorochroman-4-one is a derivative of chroman-4-one, a significant structural entity in heterocyclic chemistry and drug discovery These compounds have been associated with a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Chroman-4-one derivatives are known to exhibit significant variations in biological activities . These compounds likely interact with their targets, leading to changes at the molecular and cellular levels that result in their observed biological effects.
Biochemical Pathways
Chroman-4-one derivatives have been associated with various biological activities, suggesting they may influence multiple biochemical pathways . For instance, one study mentioned the asymmetric hydrogenation of 3-fluorinated chromones as an efficient pathway towards the synthesis of chiral fluorine-containing compounds .
Result of Action
Chroman-4-one derivatives have been associated with a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects, among others . These effects suggest that 3-Fluorochroman-4-one could have similar impacts at the molecular and cellular levels.
properties
IUPAC Name |
3-fluoro-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCAFGYMGLQOIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorochroman-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method described in the research?
A: The research highlights a novel method for synthesizing optically active 3-fluorochroman-4-one using a metal-free asymmetric hydrogenation process []. This is significant because traditional methods for synthesizing chiral fluorinated compounds often rely on expensive and potentially toxic transition metal catalysts. This new approach utilizes a readily available achiral borane and a chiral oxazoline as an FLP catalyst, offering a potentially more sustainable and environmentally friendly alternative [].
Q2: What are the potential applications of this research in the broader field of chiral compound synthesis?
A: This research contributes significantly to the field of chiral fluorine chemistry by providing a new route for synthesizing optically active 3-fluorochroman-4-ones []. These compounds are important building blocks for various biologically active molecules, including pharmaceuticals and agrochemicals. The development of efficient and environmentally friendly methods for synthesizing chiral fluorinated compounds is crucial for advancing these fields. This metal-free approach using FLP catalysis opens new possibilities for developing other valuable chiral fluorine-containing molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.